molecular formula C19H15ClN4 B14700390 1,4,5-Triphenyl-1H-tetrazolium chloride CAS No. 22700-41-0

1,4,5-Triphenyl-1H-tetrazolium chloride

Cat. No.: B14700390
CAS No.: 22700-41-0
M. Wt: 334.8 g/mol
InChI Key: KZWBADFEENHWQW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 1,4,5-Triphenyl-1H-tetrazolium chloride involves several steps:

Industrial Production Methods

The industrial production of this compound is designed to be simple, safe, and environmentally friendly. The process involves using recyclable catalysts and minimizing wastewater discharge. The yield of the product can reach up to 88%, making it suitable for large-scale production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,4,5-Triphenyl-1H-tetrazolium chloride involves its reduction by NADPH-dependent oxidoreductases and dehydrogenases. These enzymes convert the colorless tetrazolium compound into a red formazan product, which accumulates in living cells . This reaction is used to assess cellular respiration and viability .

Comparison with Similar Compounds

1,4,5-Triphenyl-1H-tetrazolium chloride is unique in its ability to act as a redox indicator and differentiate between metabolically active and inactive tissues. Similar compounds include:

These compounds share similar redox properties but differ in their specific applications and the conditions under which they are used.

Properties

CAS No.

22700-41-0

Molecular Formula

C19H15ClN4

Molecular Weight

334.8 g/mol

IUPAC Name

1,4,5-triphenyltetrazol-1-ium;chloride

InChI

InChI=1S/C19H15N4.ClH/c1-4-10-16(11-5-1)19-22(17-12-6-2-7-13-17)20-21-23(19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1

InChI Key

KZWBADFEENHWQW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](N=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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